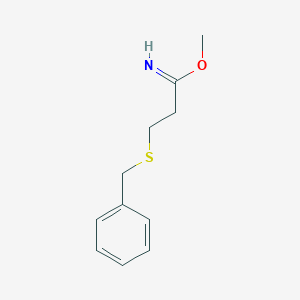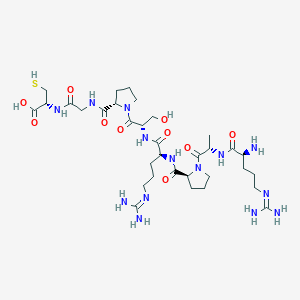![molecular formula C12H16N4O2 B12522190 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-84-5](/img/structure/B12522190.png)
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a methoxy group and a 2-methylpropoxy group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with sodium azide in the presence of a catalyst to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings or open-chain compounds.
Substitution: The methoxy and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and activity. The methoxy and 2-methylpropoxy groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-tetrazole: Similar structure but with a different position of the tetrazole ring.
3-methoxy-4-(2-methylpropoxy)benzoic acid: Lacks the tetrazole ring but has similar substituents on the phenyl ring.
2-methyl-4-(2-methylpropoxy)phenyl tetrazole: Different substitution pattern on the phenyl ring.
Uniqueness
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
651769-84-5 |
|---|---|
Formule moléculaire |
C12H16N4O2 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)7-18-10-5-4-9(6-11(10)17-3)12-13-15-16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14,15,16) |
Clé InChI |
HHBHSFYIVSNIKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


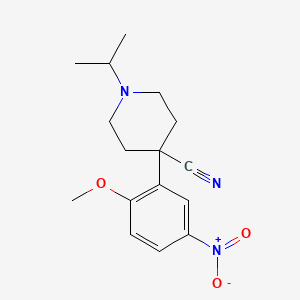
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
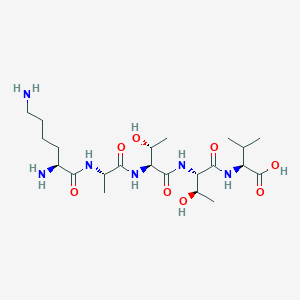
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)

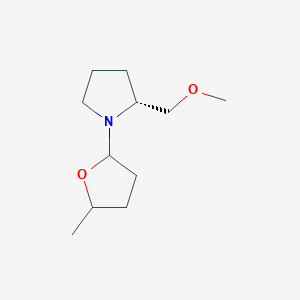

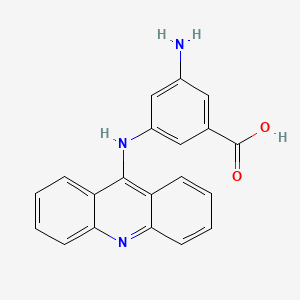
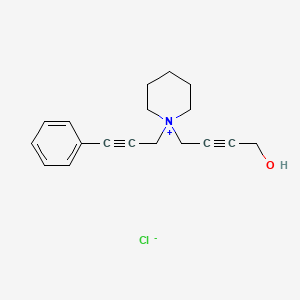
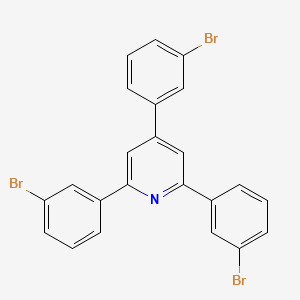
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
